Lonapalene

概要

説明

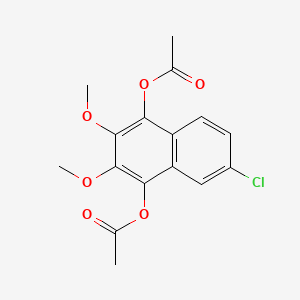

Lonapalene is a chemical compound with the molecular formula C16H15ClO6 . It has an average mass of 338.740 Da and a monoisotopic mass of 338.055725 Da . It is also known by its USAN and INN names .

Synthesis Analysis

The synthesis of Lonapalene involves the thermal rearrangement of 4-(4-chlorophenyl)-4-hydroxy-2,3-dimethoxycyclobutenone to 6-chloro-1,4-dihydroxy-2,3-dimethoxynaphthalene . This is then converted to Lonapalene upon treatment with acetic anhydride/pyridine .

科学的研究の応用

1. Effects on Arachidonic Acid Metabolism

Lonapalene has been studied for its impact on arachidonic acid metabolism in human platelets. Research shows that lonapalene inhibits platelet cyclooxygenase, leading to the diversion of the substrate towards 12-HETE production. This dual inhibition by lonapalene and the consequent alteration in arachidonic acid metabolism may have significant implications for therapeutic applications and warrant further investigation (Gibert et al., 1989).

2. Synthesis Process

The synthesis of lonapalene, an antipsoriatic drug, has been efficiently and practically reported. This synthesis involves the thermal rearrangement of specific chemical compounds, leading to the final formation of Lonapalene. Such synthesis processes are crucial for the development and large-scale production of lonapalene for therapeutic use (Perri & Moore, 1987).

3. Release from Ointment Systems

Research focusing on the in vitro release of lonapalene from emulsion-type ointment systems has provided insights into its solubilization and release profile. Understanding the release mechanisms of lonapalene from topical formulations is important for optimizing its therapeutic efficacy (Ong & Manoukian, 2004).

4. Clinical Effects in Psoriasis

Lonapalene has been evaluated clinically for its effects in psoriasis. Studies have shown that lonapalene ointment can lead to significant clinical improvement in psoriatic lesions. These effects are potentially related to its inhibition of leukotriene B4 synthesis, suggesting its utility in psoriasis treatment (Black et al., 1990).

5. Pharmacokinetics in Psoriatic Skin

The percutaneous absorption and metabolism of lonapalene in psoriatic skin have been studied, revealing that it is rapidly and completely metabolized and primarily excreted in urine. These findings are crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic application (Lehman et al., 1992).

6. Stability in Pharmaceutical Formulations

Studies on lonapalene's stability in various alcohol media and ointment formulations have providedvaluable insights into its stability under different conditions. This information is key for the effective formulation and shelf-life determination of lonapalene-based products (Powell et al., 1988).

7. Metabolite Analysis

High-performance liquid chromatographic methods have been developed for determining major metabolites of lonapalene in rat urine. This research is significant for understanding the metabolic pathways and potential metabolites of lonapalene, which is crucial for both therapeutic efficacy and safety assessments (Kiang & Lee, 1991).

8. Development of Nonsteroidal Antipsoriatic Agents

The development of nonsteroidal antipsoriatic agents, including lonapalene analogues, has been explored to determine the structural requirements for activity. Such research contributes to the development of new and potentially more effective treatments for psoriasis (Jones et al., 1986).

9. Impact on Nonpalpable Breast Lesions

Although not directly related to lonapalene, research on the application of fine-needle aspiration biopsy to nonpalpable breast lesions provides insights into diagnostic approaches in oncology. While this study doesn't involve lonapalene, it demonstrates the diverse research in the field of medical science (Masood et al., 1990).

作用機序

特性

IUPAC Name |

(4-acetyloxy-6-chloro-2,3-dimethoxynaphthalen-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-8(18)22-13-11-6-5-10(17)7-12(11)14(23-9(2)19)16(21-4)15(13)20-3/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFWMVQUGSGWCRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C(=C(C2=C1C=CC(=C2)Cl)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238563 | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lonapalene | |

CAS RN |

91431-42-4 | |

| Record name | Lonapalene [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091431424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonapalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LONAPALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIF31Q54NJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

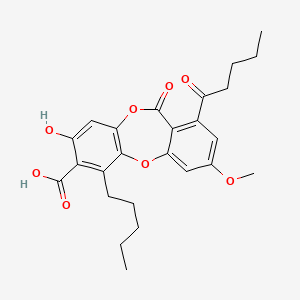

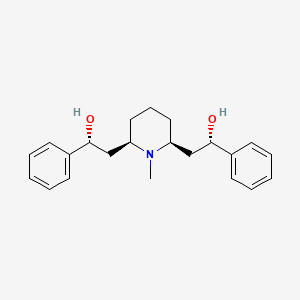

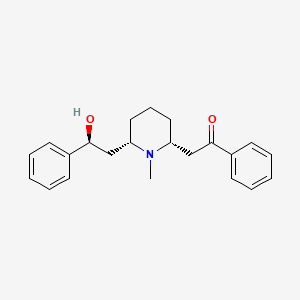

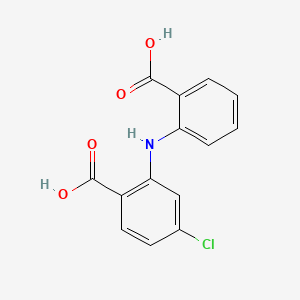

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5R,6R)-2-[[(10S,13R,14R,17S)-14-amino-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B1674977.png)

![1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-hydroxythieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1674982.png)